

Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

Cat. No.: B100136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethoxybenzonitrile**, a versatile chemical intermediate in organic synthesis. While experimental spectral data is not readily available in public databases, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their own characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3,5-Dimethoxybenzonitrile** (CAS No: 19179-31-8; Molecular Formula: C₉H₉NO₂; Molecular Weight: 163.17 g/mol).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.7 - 6.8	d (doublet)	2H	Aromatic H (H-2, H-6)
~ 6.6 - 6.7	t (triplet)	1H	Aromatic H (H-4)
~ 3.8	s (singlet)	6H	Methoxy (-OCH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 161	Aromatic C (C-3, C-5)
~ 118	Cyano (-C≡N)
~ 114	Aromatic C (C-1)
~ 108	Aromatic C (C-2, C-6)
~ 106	Aromatic C (H-4)
~ 56	Methoxy (-OCH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

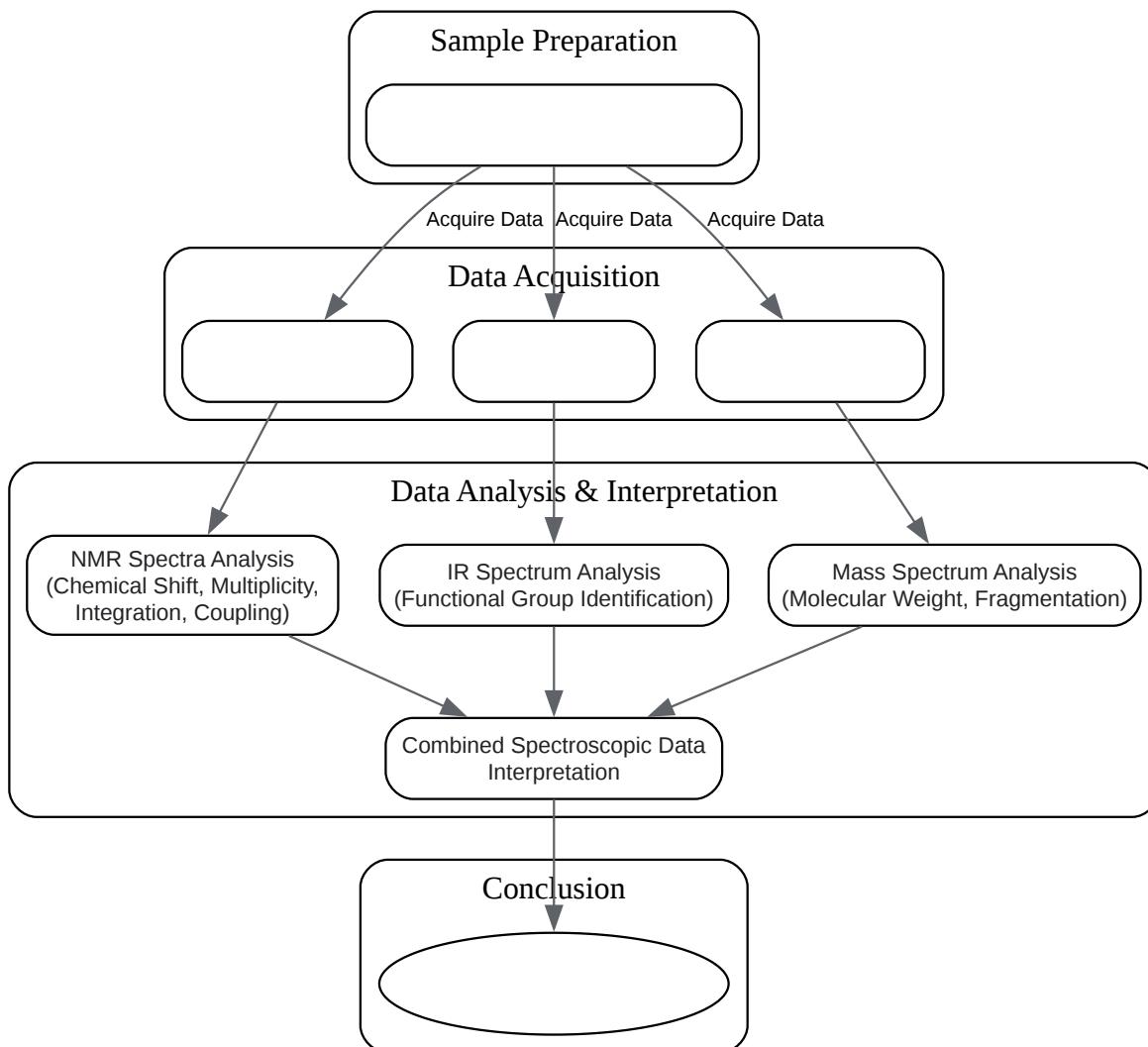

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2230 - 2210	Strong	C≡N stretch (nitrile)
~ 3000 - 2850	Medium-Strong	C-H stretch (aromatic and aliphatic)
~ 1600 - 1580	Strong	C=C stretch (aromatic ring)
~ 1250 - 1200	Strong	Asymmetric C-O-C stretch (aryl ether)
~ 1050 - 1000	Strong	Symmetric C-O-C stretch (aryl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
163	$[M]^+$ (Molecular Ion)
148	$[M - \text{CH}_3]^+$
120	$[M - \text{CH}_3 - \text{CO}]^+$

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethoxybenzonitrile** is illustrated in the diagram below.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **3,5-Dimethoxybenzonitrile**.

Materials:

- **3,5-Dimethoxybenzonitrile** sample (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the **3,5-Dimethoxybenzonitrile** sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[2]
- Sample Transfer: Carefully transfer the solution into a clean NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard single-pulse experiment. The number of scans can range from 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Following ^1H NMR, acquire the proton-decoupled ^{13}C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,5-Dimethoxybenzonitrile** by their characteristic vibrational frequencies.

Materials:

- **3,5-Dimethoxybenzonitrile** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method): Add a small amount of the solid **3,5-Dimethoxybenzonitrile** sample to an agate mortar. Add a small amount of dry KBr powder and gently grind the two solids together to create a fine, homogeneous powder.
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum.
- Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,5-Dimethoxybenzonitrile**.

Materials:

- **3,5-Dimethoxybenzonitrile** sample
- A suitable volatile solvent (e.g., methanol or dichloromethane)
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of **3,5-Dimethoxybenzonitrile** in a volatile solvent.
- Injection: Inject the sample solution into the GC-MS system. The sample is vaporized and separated from the solvent and any impurities based on its retention time in the GC column.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is designated as the base peak with a relative abundance of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethoxybenzonitrile 99 19179-31-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100136#spectroscopic-data-for-3-5-dimethoxybenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com